molecular formula C10H22Cl2N2O B1434400 1-(Morpholinomethyl)cyclopentanamine dihydrochloride CAS No. 1422344-47-5

1-(Morpholinomethyl)cyclopentanamine dihydrochloride

Cat. No. B1434400
M. Wt: 257.2 g/mol
InChI Key: ZAPNDNHTYPCOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Morpholinomethyl)cyclopentanamine dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2O1. It’s not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound. Generally, the synthesis of such compounds involves the reaction of a morpholine derivative with a cyclopentanamine derivative, but the exact conditions and reagents would depend on the specific structures of the starting materials.



Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), a cyclopentane ring (a five-membered ring of carbon atoms), and an amine group (a nitrogen atom with a lone pair of electrons). The “dihydrochloride” indicates that there are two chloride ions associated with the molecule, likely counterbalancing a positive charge on the nitrogen atom of the amine group.



Chemical Reactions Analysis

Without specific information on this compound, it’s difficult to predict its reactivity. However, amines are generally basic and can react with acids to form salts. The morpholine ring could potentially undergo reactions at the carbon atoms adjacent to the oxygen or nitrogen.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on these properties for “1-(Morpholinomethyl)cyclopentanamine dihydrochloride”.


Scientific Research Applications

Synthesis and Characterization of Morpholine Derivatives

Researchers have developed various synthetic routes to morpholine derivatives, demonstrating the versatility of morpholine in organic synthesis. For instance, D’hooghe et al. (2006) reported a novel synthesis method for cis-3,5-disubstituted morpholine derivatives, showcasing the electrophile-induced ring closure and nucleophilic displacement reactions as key steps (D’hooghe et al., 2006). Zhang et al. (2016) presented a general and cost-effective synthesis of 1-heteroarylsubstituted cycloalkylamines, highlighting their broad applications in organic and medicinal chemistry, including the synthesis of morpholine analogues (Zhang et al., 2016).

Application in Medicinal Chemistry

Morpholine derivatives have found applications in medicinal chemistry, particularly as building blocks for drug development. For example, Harrison et al. (2001) described the synthesis of a water-soluble neurokinin-1 receptor antagonist, highlighting the role of morpholine in enhancing the solubility and oral activity of pharmaceutical compounds (Harrison et al., 2001). Furthermore, Vohtancev et al. (2018) explored the synthesis of 5-iodo derivatives of pyrimidine morpholino nucleosides, underscoring their potential in antisense therapy and as substrates for various polymerases (Vohtancev et al., 2018).

Safety And Hazards

While I couldn’t find specific safety and hazard information for this compound, it’s important to handle all chemical compounds with care. Use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapours/spray, and use only in a well-ventilated area2.


Future Directions

As this compound is used for research purposes1, future directions would likely involve further studies to understand its properties and potential applications. However, without more specific information, it’s difficult to predict what these might be.


properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12;;/h1-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNDNHTYPCOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Morpholinomethyl)cyclopentanamine dihydrochloride

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Morpholinomethyl)cyclopentanamine dihydrochloride
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1-(Morpholinomethyl)cyclopentanamine dihydrochloride
Reactant of Route 6
1-(Morpholinomethyl)cyclopentanamine dihydrochloride

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